5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide

Catalog No.
S15271079
CAS No.
38709-94-3
M.F
C9H7NO4S
M. Wt
225.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide

CAS Number

38709-94-3

Product Name

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide

IUPAC Name

5-(4-nitrophenyl)-1,3-oxathiole 3-oxide

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

InChI

InChI=1S/C9H7NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-15(13)6-14-9/h1-5H,6H2

InChI Key

MUBCNRSEASQCLT-UHFFFAOYSA-N

Canonical SMILES

C1OC(=CS1=O)C2=CC=C(C=C2)[N+](=O)[O-]

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound characterized by its unique structure that includes a five-membered ring containing sulfur and oxygen atoms, along with a nitrophenyl group. Its molecular formula is C9H7NO4SC_9H_7NO_4S and it has a molecular weight of approximately 225.22 g/mol . This compound is recognized for its potential applications in pharmaceuticals and chemical synthesis due to its reactive nature and ability to form various derivatives.

Typical of oxathiole compounds. These include:

  • Nucleophilic substitution: The nitro group can act as a leaving group under certain conditions, allowing for nucleophilic attack on the sulfur atom.
  • Reduction reactions: The nitro group can be reduced to an amine, which may lead to the formation of new compounds with different biological activities.
  • Cycloaddition reactions: The presence of the oxathiole ring allows for cycloaddition with various dienes or dipolarophiles, potentially leading to complex molecular architectures.

The specific reaction pathways depend on the reagents and conditions employed.

Research into the biological activity of 5-(4-nitrophenyl)-1,3-oxathiole 3-oxide suggests that it may exhibit significant pharmacological properties. Compounds containing oxathiole moieties have been studied for their:

  • Antimicrobial activity: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer properties: Preliminary studies indicate potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory effects: Compounds similar to 5-(4-nitrophenyl)-1,3-oxathiole 3-oxide have been noted for their ability to modulate inflammatory responses.

The synthesis of 5-(4-nitrophenyl)-1,3-oxathiole 3-oxide typically involves several steps:

  • Formation of the oxathiole ring: This can be achieved through the reaction of a suitable thioketone with an appropriate aldehyde or ketone in the presence of an acid catalyst.
  • Introduction of the nitrophenyl group: This step often involves electrophilic aromatic substitution, where a nitro group is introduced onto a phenyl ring that is subsequently attached to the oxathiole structure.
  • Oxidation to form the 3-oxide: The final step may involve oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids to convert the sulfur atom into its oxidized form.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections or cancer.
  • Agricultural chemicals: The compound may be useful as a pesticide or herbicide due to its antimicrobial properties.
  • Material science: Its unique chemical structure could contribute to the development of novel materials with specific electronic or optical properties.

Interaction studies involving 5-(4-nitrophenyl)-1,3-oxathiole 3-oxide focus on its interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding:

  • Binding affinities: How well the compound binds to target proteins, which can influence its efficacy as a drug.
  • Mechanisms of action: Determining how the compound affects cellular pathways or biological processes.
  • Toxicity profiles: Evaluating potential side effects when interacting with various biological systems.

Such studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy.

Similar Compounds

Several compounds share structural similarities with 5-(4-nitrophenyl)-1,3-oxathiole 3-oxide, highlighting its uniqueness in terms of functional groups and potential activities. Some similar compounds include:

Compound NameMolecular FormulaNotable Features
5-(4-Methylphenyl)-1,3-oxathiole 3-oxideC9H11NO4SC_9H_{11}NO_4SMethyl group instead of nitro; differing activity
2-Hydroxyphenyl 1,3-oxathioleC9H9NO2SC_9H_{9}NO_2SHydroxy group; potential for different reactivity
Benzothiazole derivativesVariesSimilar heterocyclic nature; varied biological activity

These compounds differ primarily in their substituents on the aromatic ring or in their heterocyclic structures but share similar reactivity patterns and potential applications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Exact Mass

225.00957888 g/mol

Monoisotopic Mass

225.00957888 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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